molecular formula C12H10ClNO3 B12882179 5-Ethoxy-2-phenyloxazole-4-carbonyl chloride CAS No. 54644-14-3

5-Ethoxy-2-phenyloxazole-4-carbonyl chloride

Cat. No.: B12882179
CAS No.: 54644-14-3
M. Wt: 251.66 g/mol
InChI Key: GQWJRNMYKMRRJE-UHFFFAOYSA-N
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Description

5-Ethoxy-2-phenyloxazole-4-carbonyl chloride is a chemical compound with the molecular formula C12H10ClNO3 and a molecular weight of 251.67 g/mol . This compound is known for its applications in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Ethoxy-2-phenyloxazole-4-carbonyl chloride typically involves the reaction of 5-ethoxy-2-phenyloxazole with thionyl chloride (SOCl2). The reaction is carried out under reflux conditions, where the oxazole derivative is dissolved in an appropriate solvent, such as dichloromethane or chloroform, and thionyl chloride is added dropwise. The mixture is then heated to reflux for several hours until the reaction is complete .

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

5-Ethoxy-2-phenyloxazole-4-carbonyl chloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

5-Ethoxy-2-phenyloxazole-4-carbonyl chloride has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is utilized in the development of biochemical assays and as a reagent in molecular biology experiments.

    Medicine: It serves as a precursor in the synthesis of potential therapeutic agents, particularly in the development of anti-inflammatory and anticancer drugs.

    Industry: The compound is employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Ethoxy-2-phenyloxazole-4-carbonyl chloride involves its reactivity towards nucleophiles. The carbonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various synthetic transformations, where the compound acts as an acylating agent, transferring the oxazole-4-carbonyl group to nucleophilic substrates .

Comparison with Similar Compounds

Similar Compounds

  • 5-Methoxy-2-phenyloxazole-4-carbonyl chloride
  • 5-Ethoxy-2-methyl-oxazole-4-carbonyl chloride
  • 5-Ethoxy-2-phenyloxazole-4-carboxylic acid

Comparison

Compared to similar compounds, 5-Ethoxy-2-phenyloxazole-4-carbonyl chloride is unique due to its specific substitution pattern on the oxazole ring. The presence of the ethoxy group at the 5-position and the phenyl group at the 2-position imparts distinct chemical properties and reactivity. This uniqueness makes it a valuable intermediate in the synthesis of specialized organic molecules .

Properties

CAS No.

54644-14-3

Molecular Formula

C12H10ClNO3

Molecular Weight

251.66 g/mol

IUPAC Name

5-ethoxy-2-phenyl-1,3-oxazole-4-carbonyl chloride

InChI

InChI=1S/C12H10ClNO3/c1-2-16-12-9(10(13)15)14-11(17-12)8-6-4-3-5-7-8/h3-7H,2H2,1H3

InChI Key

GQWJRNMYKMRRJE-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(N=C(O1)C2=CC=CC=C2)C(=O)Cl

Origin of Product

United States

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